molecular formula C11H9N3S2 B2452162 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione CAS No. 496028-08-1

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione

Cat. No.: B2452162
CAS No.: 496028-08-1
M. Wt: 247.33
InChI Key: LKNICEBFAPQJNB-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-14-10(15)12-13-11(14)16-9/h2-6H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNICEBFAPQJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=S)NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione typically involves the reaction of thiosemicarbazide with p-tolyl isothiocyanate under basic conditions. The reaction is carried out in ethanol, and the product is obtained after crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for industrial-scale production.

Chemical Reactions Analysis

Thione Group Reactivity

The thione (-SH) group participates in alkylation, acylation, and condensation reactions:

Alkylation

Reaction with α-bromoacetylpyrazole (3 ) in ethanol forms S-alkylated derivatives:

  • Product : 3-(Pyrazolylmethylthio)-triazolo[3,4-b]thiazole .
    | Reagent | Conditions | Product | Yield |
    |------------------------|----------------|-------------------------------------------------|-----------|
    | 3-Bromoacetylpyrazole | EtOH, TEA, reflux | 3-(Pyrazolylmethylthio)-triazolo[3,4-b]thiazole | 80% |

¹³C NMR : δ 33.0 (SCH₂), 189.0 (C=O) .

Condensation with Hydrazonoyl Halides

Reaction with hydrazonoyl chlorides (4a–g ) yields 1,3,4-thiadiazoline derivatives (9a–g ) :

Reagent Conditions Product Yield
Hydrazonoyl chlorideEtOH, TEA, 2 hrs, RT2,3-Dihydro-1,3,4-thiadiazoline (9 )72–91%

Mechanism :

  • Thiohydrazonate intermediate formation.

  • Cyclization via 1,3-dipolar addition to C=S bond .

Cyclocondensation with Bielectrophiles

The triazolothiazole core reacts with α,β-dielectrophiles (e.g., phenacyl bromides, propargyl bromide) to form fused heterocycles:

  • Example : Reaction with phenacyl bromide (6 ) yields cis/trans-6,7-dihydro-5H-triazolo[3,4-b]thiadiazines (8 , 9 ) .

Bielectrophile Conditions Product Isomer Ratio (cis:trans)
Phenacyl bromideCDCl₃, RTcis-6,7-Dihydrothiadiazine (9 )1:0.3 (DMSO shifts to cis)

Key data :

  • ¹H NMR (cis) : δ 4.45 (s, SCH₂), 8.47 (s, Ar–H) .

Oxidation and Ring Transformation

The thione group oxidizes to disulfides or undergoes ring expansion:

  • Oxidation : Treatment with H₂O₂ in acetic acid forms the disulfide dimer .

  • Ring transformation : Reaction with hydrazine hydrate converts the thiazole ring to a pyridotriazolopyrimidine scaffold .

Biological Relevance

Derivatives of this scaffold exhibit:

  • Cytotoxicity : IC₅₀ = 0.39–3.16 μM against MCF-7 cells .

  • Enzyme inhibition : Dual EGFR/CDK-2 inhibition (IC₅₀ = 19.6–87.9 nM) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of compounds containing the triazole and thiazole moieties in combating cancer. The compound has shown promising results in vitro against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation. Molecular docking studies have suggested that it interacts effectively with key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .
  • Case Studies :
    • A study demonstrated that derivatives of triazole-thiazole compounds exhibited significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These compounds were compared with standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

  • Research Findings : In vitro studies have shown that triazole-thiazole derivatives possess potent antibacterial and antifungal properties. The structure-activity relationship indicates that modifications in the side chains can enhance their efficacy .
  • Case Studies :
    • A series of synthesized thiophene-linked triazoles were tested for antimicrobial activity. Results indicated that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound.

  • Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and mediators. This makes these compounds suitable candidates for treating inflammatory diseases .
  • Case Studies :
    • Various derivatives have been assessed for their ability to reduce inflammation in animal models. The findings suggest a correlation between structural modifications and enhanced anti-inflammatory activity .

Pharmaceutical Formulations

The versatility of 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione extends to its potential use in pharmaceutical formulations.

  • Formulation Development : Researchers are exploring the incorporation of this compound into drug delivery systems aimed at improving bioavailability and targeted delivery to tumor sites .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits proliferationEffective against HepG-2 and A-549 cell lines
AntimicrobialInhibits bacterial growthSignificant activity against various pathogens
Anti-inflammatoryInhibits pro-inflammatory mediatorsReduced inflammation in animal models
Pharmaceutical FormulationsEnhances bioavailabilityPotential for targeted drug delivery systems

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione involves interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation . The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione is unique due to the fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione is a compound belonging to the class of triazoles and thiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a triazole ring fused with a thiazole moiety and is substituted with a 4-methylphenyl group. Its molecular formula is C11H10N4SC_{11}H_{10}N_4S.

Anticancer Activity

Research indicates that derivatives of triazolo-thiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds related to this compound can induce apoptosis in cancer cells through caspase activation pathways. A notable study reported that certain triazolo-thiadiazines demonstrated effective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits activity against a range of bacterial and fungal strains. For example, derivatives were tested against Candida species and showed promising antifungal effects comparable to standard antifungal agents like fluconazole . The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has highlighted that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiazole compounds is often influenced by their structural features. Modifications at various positions on the phenyl ring or the thiazole moiety can enhance or diminish their pharmacological effects. For instance:

ModificationEffect on Activity
Electron-donating groups on the phenyl ringIncreased anticancer activity
Halogen substitutionsEnhanced antimicrobial properties
Alkyl chain variationsAltered anti-inflammatory efficacy

Case Studies

  • Anticancer Study : A study conducted on several triazolo-thiadiazine derivatives indicated that modifications to the 4-position of the phenyl group led to increased apoptosis in MCF-7 breast cancer cells. The most potent derivative showed IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Evaluation : In another study assessing antifungal activity against Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) comparable to fluconazole, suggesting its potential as an alternative treatment option .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrazole intermediates with thiourea derivatives under acidic conditions. For example, describes refluxing 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiol with substituted benzoic acids in POCl₃, followed by neutralization and purification via ethanol recrystallization. Key parameters include stoichiometric ratios (1:1.1 for thiol:carboxylic acid), reflux duration (8 hours), and purification steps (HPLC for purity validation) . Alternative routes in use hydrazine hydrate and NaH in toluene for intermediate formation, highlighting the role of solvent polarity in yield optimization .

Q. How can structural characterization be reliably performed for this triazolo-thiazole derivative?

  • Methodological Answer : Use a combination of spectral and computational techniques:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for para-methylphenyl groups) and thione sulfur environments (δ 160–170 ppm in ¹³C) .
  • IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1520–1560 cm⁻¹) .
  • Elemental Analysis : Confirm C, H, N, S percentages with <0.3% deviation from theoretical values .
  • X-ray Crystallography : Resolve π-stacking interactions in the solid state, as demonstrated for analogous triazolo-thiadiazoles in and .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for triazolo-thiadiazoles), correlating electronic properties with redox potential and nucleophilic attack sites .
  • Molecular Docking : Use AutoDock Vina to dock the compound into target enzymes (e.g., 14α-demethylase lanosterol, PDB:3LD6). Key parameters include binding affinity scores (ΔG ≤ −7.5 kcal/mol) and hydrogen bonding with active-site residues (e.g., Tyr118, His259) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD (<2.0 Å) and binding free energy via MM-PBSA .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence antifungal activity?

  • Methodological Answer :
  • SAR Studies : Compare MIC values against Candida albicans for derivatives with electron-withdrawing (e.g., -Cl, -F) vs. electron-donating (-CH₃, -OCH₃) groups. shows para-methyl groups enhance lipophilicity (logP ~3.5), improving membrane penetration .
  • Crystallographic Analysis : Substituent orientation (e.g., meta vs. para) alters π-π interactions with fungal cytochrome P450 enzymes, as seen in for fluorophenyl analogs .
  • In Vitro Assays : Use broth microdilution (CLSI M27 guidelines) to quantify MIC shifts. For example, 4-methylphenyl derivatives exhibit MIC₉₀ = 8 µg/mL, while dichlorophenyl analogs () show reduced potency (MIC₉₀ = 32 µg/mL) due to steric hindrance .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C, RPMI-1640 medium) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives from thione oxidation) that may interfere with activity measurements .
  • Synergistic Studies : Test combinations with azoles (e.g., fluconazole) to distinguish intrinsic activity from efflux pump-mediated resistance, as triazolo-thiazoles often target ergosterol biosynthesis .

Experimental Design Considerations

Q. What strategies mitigate side reactions during synthesis (e.g., thione oxidation or dimerization)?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under N₂ to prevent S-oxidation .
  • Catalytic Additives : Use 2-mercaptoethanol (0.1 eq.) to stabilize thiol intermediates .
  • Low-Temperature Cyclization : Perform cyclocondensation at 0–5°C to suppress oligomerization, as shown in for POCl₃-mediated reactions .

Q. Which in vitro models are most suitable for evaluating its anticancer potential?

  • Methodological Answer :
  • Cell Lines : Use NCI-60 panels (e.g., MCF-7, A549) with triazolo-thiazoles dissolved in DMSO (<0.1% final concentration) .
  • Mechanistic Assays :
  • Apoptosis : Annexin V/PI staining with flow cytometry.
  • Cell Cycle : PI staining post-24h treatment, analyzing G1/S arrest (e.g., p21 upregulation) .
  • Target Identification : Combine kinome profiling (e.g., KINOMEscan) with siRNA knockdown of top hits (e.g., CDK2, EGFR) .

Data Analysis and Validation

Q. How should researchers validate purity and stability in long-term storage?

  • Methodological Answer :
  • HPLC-DAD : Monitor degradation at λ = 254 nm; accept ≥95% purity with RSD <1% across triplicate runs .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; validate via TLC (silica gel 60 F₂₅₄) with ethyl acetate/hexane (1:1) mobile phase .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) integrity using ESI-MS in positive ion mode .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA with Tukey’s Test : Compare treatment groups in biological triplicates (p <0.05) .
  • PCA : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify key pathways affected .

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